3-(ethylsulfanyl)-N-methylcyclopentan-1-amine
Overview
Description
3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine, also known as ESMCP, is a novel, sulfur-containing amine that has recently been studied for its potential applications in scientific research. This compound has a variety of uses, including in the synthesis of a wide range of chemical compounds and pharmaceuticals, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Properties in Lubricating Oils
Research has indicated that derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane, closely related to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, exhibit antimicrobial properties. These compounds are synthesized through the reaction of 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol and formaldehyde with secondary amines. They have been tested as antimicrobial additives in lubricating oils, effectively suppressing the activity of bacteria and fungi (Mammadbayli et al., 2018).
Synthesis and Antimicrobial Properties
A similar study demonstrates the synthesis of new amino derivatives of 1-(ethylsulfanyl)alkanes through Mannich condensation. These compounds, akin to this compound, have been shown to act as effective antimicrobial additives to lubricating oils, combating bacteria and fungi (Mamedbeyli et al., 2013).
Electrochemical Oxidation in Ionic Liquid Media
The electrochemical oxidation of primary amines, including compounds structurally related to this compound, has been studied in ionic liquid media. This process involves modifying the electrode surface and has potential applications in electrochemical sensors or devices (Ghilane et al., 2010).
Synthesis of Amides in Aqueous Media
The synthesis of amides, a key reaction in bioconjugation and pharmaceutical chemistry, can involve compounds similar to this compound. This research explores the reaction mechanisms of carboxylic acid and amine, highlighting the importance of pH and reagent stability (Nakajima & Ikada, 1995).
Gold(III) N-Heterocyclic Carbene Complexes in Organic Synthesis
Gold(III) N-heterocyclic carbene complexes have been used in the synthesis of β-enaminones, involving reactions with primary amines. This showcases the role of compounds like this compound in facilitating important chemical transformations (Samantaray et al., 2011).
Bioconjugation Reactions for Peptide Substrates
Research into bioconjugation, vital for medical research and drug development, examines the reactions of carboxylated peptides and small proteins, potentially involving compounds similar to this compound. This study provides insights into optimizing reactions and minimizing side products (Totaro et al., 2016).
properties
IUPAC Name |
3-ethylsulfanyl-N-methylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-3-10-8-5-4-7(6-8)9-2/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSWZOMBJNDIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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